1,1,1,3-Tetrafluoro-2-phenylpropan-2-ol
Description
Significance of Fluorine Substitution in Organic Molecules for Research
The substitution of hydrogen with fluorine in organic molecules imparts unique and often highly desirable properties. Fluorine is the most electronegative element, and its small van der Waals radius (1.47 Å), comparable to that of hydrogen (1.20 Å), allows for its introduction without significant steric alteration of the parent molecule. nih.gov This unique combination of properties can profoundly influence a molecule's physical, chemical, and biological characteristics. nih.govorganicchemistrytutor.compearson.com
In medicinal chemistry, for instance, the introduction of fluorine can enhance the metabolic stability of a drug by strengthening the C-F bond against enzymatic cleavage, increase its binding affinity to target proteins, and improve its bioavailability by increasing lipophilicity. nih.govresearchgate.net Consequently, a significant percentage of new pharmaceuticals contain fluorine atoms or fluoroalkyl groups. pearson.com Beyond pharmaceuticals, fluorination is instrumental in the development of advanced materials, polymers, and agrochemicals, often imparting enhanced thermal stability, chemical resistance, and unique electronic properties. pearson.comsigmaaldrich.com The profound impact of fluorine substitution is often referred to as the "fluorine effect" or "fluorine magic" due to the dramatic and beneficial changes it can induce. pearson.com
Overview of Fluorinated Alcohols as Catalysis Modifiers and Reaction Media
Fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have emerged as remarkable solvents and promoters in organic synthesis. acs.orgrsc.orggoogle.com Their distinct properties set them apart from conventional alcoholic solvents. These properties include:
Strong Hydrogen-Bonding Donor Ability: Fluorinated alcohols are potent hydrogen-bond donors, which allows them to activate electrophiles, such as epoxides and carbonyls, and stabilize transition states. acs.orgrsc.orgresearchgate.net
Low Nucleophilicity: Despite being alcohols, their nucleophilicity is significantly diminished due to the electron-withdrawing effects of the fluorine atoms. This allows them to be used as solvents in reactions where traditional alcohols would interfere as nucleophiles. acs.orggoogle.com
High Ionizing Power: They possess high polarity and ionizing power, which can facilitate reactions proceeding through charged intermediates. acs.orggoogle.com
Weak Acidity: They exhibit a slight Brønsted acidity, which can be sufficient to promote certain acid-catalyzed transformations without the need for a strong acid catalyst. acs.org
These unique characteristics enable fluorinated alcohols to mediate a wide array of chemical transformations, often with enhanced reactivity, selectivity, and under milder conditions. rsc.orggoogle.comnih.gov They have been successfully employed in oxidation reactions, cycloadditions, Friedel-Crafts reactions, and the ring-opening of epoxides. rsc.orgresearchgate.netnih.gov In some cases, the use of a fluorinated alcohol is a specific requirement for a catalytic system to function effectively. wikipedia.org For example, they have been shown to be crucial for certain transition metal-catalyzed C-H activation reactions, a field of growing importance in organic synthesis. wikipedia.org
Specific Focus on 1,1,1,3-Tetrafluoro-2-phenylpropan-2-ol within Contemporary Chemical Research
This compound is a tertiary alcohol that combines the structural features of a phenyl group and a tetrafluorinated propyl chain. The synthesis of such tertiary alcohols can be challenging. acs.org A plausible and common method for the synthesis of tertiary alcohols is the nucleophilic addition of an organometallic reagent to a ketone. In the case of this compound, this would likely involve the reaction of a phenyl organometallic compound, such as phenylmagnesium bromide (a Grignard reagent), with 1,1,1,3-tetrafluoropropan-2-one.
The reaction proceeds via the nucleophilic attack of the phenyl group on the electrophilic carbonyl carbon of the fluorinated ketone. This is followed by an aqueous workup to protonate the resulting alkoxide and yield the final tertiary alcohol. The presence of fluorine atoms on the ketone can influence the reactivity of the carbonyl group.
While specific research focusing exclusively on this compound is not widely documented in publicly available literature, its structure is of significant interest. It belongs to the class of fluorinated tertiary alcohols, which are valuable building blocks in organic synthesis. The combination of the phenyl ring and the fluorinated alkyl chain suggests potential applications in areas where the properties of both moieties are advantageous. For instance, the phenyl group can engage in π-stacking interactions, while the fluorinated portion can influence solubility, electronic properties, and metabolic stability.
Research Landscape and Knowledge Gaps Pertaining to this compound
The broader research landscape for fluorinated alcohols is well-established, with extensive studies on compounds like TFE and HFIP. acs.orgrsc.orggoogle.comwikipedia.org These studies have demonstrated their utility as solvents that can promote a variety of organic reactions, including challenging transformations like C-H functionalization and olefin epoxidation. researchgate.netwikipedia.org Research into the synthesis of complex fluorinated molecules, including tertiary alcohols, is also an active area. acs.org
However, a significant knowledge gap exists specifically for this compound. There is a lack of published data on its specific physicochemical properties, spectroscopic characterization, and potential applications. While the properties of related compounds can provide some insight, empirical data for this specific molecule is needed for a comprehensive understanding.
The following data tables highlight the available information for related compounds, which can serve as a basis for estimating the properties of this compound.
Table 1: Physicochemical Properties of Related Fluorinated Alcohols
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Refractive Index |
| 1,1,1,3-Tetrafluoropropan-2-ol | C₃H₄F₄O | 132.06 | Not available | Not available |
| 1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol | C₉H₆F₆O | 244.13 | 160 | 1.415 (at 20°C) |
| 1-Phenylpropan-2-ol | C₉H₁₂O | 136.19 | 219-221 | 1.522 (at 20°C) |
Data sourced from PubChem and commercial supplier information. sigmaaldrich.comnih.govsigmaaldrich.com
Table 2: Computed Properties for 1,1,1,3-Tetrafluoropropan-2-ol
| Property | Value |
| Molecular Weight | 132.06 g/mol |
| XLogP3 | 1.1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 1 |
Data computed by PubChem. nih.gov
Future research directions should include the definitive synthesis and characterization of this compound. Investigating its properties as a solvent or catalyst modifier in various organic reactions would be a valuable contribution to the field of fluorine chemistry. Furthermore, exploring its potential biological activity, given the prevalence of fluorinated compounds in pharmaceuticals, could uncover new applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,1,3-tetrafluoro-2-phenylpropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4O/c10-6-8(14,9(11,12)13)7-4-2-1-3-5-7/h1-5,14H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYFNASZPQOBNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CF)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of 1,1,1,3 Tetrafluoro 2 Phenylpropan 2 Ol
Role as a Hydrogen-Bonding Donor in Organic Reactions
The primary driver for the catalytic and promoting effects of fluorinated alcohols is their capacity to act as strong hydrogen-bond donors. researchgate.netacs.org The electron-withdrawing tetrafluoro-isopropyl group in 1,1,1,3-Tetrafluoro-2-phenylpropan-2-ol significantly increases the acidity of the hydroxyl proton (compared to non-fluorinated alcohols), making it a powerful site for hydrogen bonding. researchgate.net This property allows it to activate electrophiles by coordinating to electron-rich functional groups (e.g., carbonyls, epoxides, halides), thereby lowering the energy barrier for nucleophilic attack. nih.govnih.gov
Unlike its low nucleophilicity, its strong hydrogen-bonding ability allows it to:
Stabilize anionic leaving groups, facilitating nucleophilic substitution reactions. nih.gov
Activate electrophiles, such as carbonyls and epoxides, towards nucleophilic attack. researchgate.netnih.gov
Modulate the reactivity and selectivity of catalysts in homogeneous catalysis. researchgate.net
Form organized solvent networks that can influence reaction pathways. researchgate.netrsc.org
The presence of the phenyl ring, in addition to the fluoroalkyl groups, may lead to more complex hydrogen-bonding patterns, including potential OH-π interactions, which can further influence its role in organizing reactants and transition states. nih.gov Studies on other phenyl-substituted alcohols have shown that the aromatic ring can significantly alter self-assembling phenomena, which is a critical aspect of the solvent's influence on a reaction. nih.gov
Utility as a Reaction Medium, Promoter, or Additive in Catalysis
Owing to its anticipated properties, this compound is expected to be a highly effective medium or promoter for various catalytic reactions, similar to HFIP. researchgate.netacs.org Fluorinated alcohols are prized for their ability to promote reactions that would otherwise require strong Lewis or Brønsted acids, offering milder and often more selective reaction conditions. researchgate.netncert.nic.in
In the field of organic electrosynthesis, the choice of solvent is critical for controlling the reaction pathway. Fluorinated alcohols like HFIP have demonstrated significant utility due to their high ionizing power, low nucleophilicity, and ability to stabilize cationic intermediates. acs.orgyoutube.com HFIP has been shown to be a key solvent in electrosynthesis, particularly in anodic reactions, where it can fine-tune reactivity by stabilizing positive intermediates through its strong hydrogen-bond donor capacity. youtube.comrsc.org This stabilization can prevent unwanted side reactions and direct the chemo- and regioselectivity of the transformation. For instance, using HFIP as a solvent or co-solvent allows for electrolysis at high potential values, stabilizing highly reactive intermediates that can then be trapped selectively. acs.org Given these precedents, this compound could foreseeably be employed to influence the outcome of electrosynthetic reactions, offering a unique solvent environment due to the combination of its fluorinated and aromatic moieties.
Fluorinated alcohols are potent promoters of nucleophilic substitution reactions, particularly for substrates with leaving groups that can be activated via hydrogen bonding, such as alcohols and alkyl fluorides. nih.govnih.govnih.gov They facilitate these reactions by:
Activating the Leaving Group: The acidic hydroxyl proton of the fluorinated alcohol hydrogen-bonds to the leaving group, polarizing the C-X bond and making it more susceptible to cleavage.
Stabilizing the Carbocationic Intermediate: In S_N1-type reactions, the high polarity and ionizing power of the solvent effectively stabilize the resulting carbocation.
Solvating the Nucleophile: While strong hydrogen bonding can sometimes deactivate anionic nucleophiles, it can also activate neutral or silylated nucleophiles. nih.govnih.gov
For example, HFIP has been successfully used as a solvent to promote the direct allylic substitution of allylic alcohols with a wide range of nitrogen, carbon, and silylated nucleophiles under metal-free conditions. nih.govnih.gov The reactions proceed through carbocationic intermediates stabilized by the solvent.
Table 1: Representative Nucleophilic Substitution Reactions Promoted by Fluorinated Alcohols
| Substrate | Nucleophile | Fluorinated Alcohol | Product | Yield (%) | Reference |
| Cinnamyl alcohol | p-Toluenesulfonamide | HFIP | N-cinnamyl-p-toluenesulfonamide | 98 | nih.gov |
| Cinnamyl alcohol | Anisole | HFIP | 1-Cinnamyl-4-methoxybenzene | 99 | nih.gov |
| Cinnamyl alcohol | Allyltrimethylsilane | HFIP | 1-Phenyl-1,5-hexadiene | 99 | nih.gov |
| 1-Phenylethanol | Trimethylsilyl azide | HFIP | 1-Azido-1-phenylethane | 96 | nih.gov |
This table presents data for reactions conducted in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) to illustrate the promoting effect of highly fluorinated alcohols on nucleophilic substitution reactions.
Annulation and cycloaddition reactions, which form cyclic structures, are fundamental transformations in organic synthesis. pearson.comchemicalbook.com Fluorinated alcohols can facilitate these reactions by activating the electrophilic partner through hydrogen bonding. researchgate.netchemeurope.com In [3+2] cycloadditions, for instance, the solvent can stabilize the 1,3-dipole and promote its reaction with the dipolarophile. pearson.com The use of TFE as a solvent has been shown to significantly accelerate 1,3-dipolar cycloaddition reactions and improve yields compared to other common organic solvents. chemeurope.com Similarly, the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation, could potentially be promoted in a medium like this compound, which can activate the enone for the initial Michael addition. chemicalbook.com Although direct examples using the title compound are not documented, the established precedent with TFE and HFIP suggests its potential utility in this area. chemeurope.com
Fluorinated alcohols can serve as non-coordinating, weakly acidic solvents that promote electrophilic reactions and activate substrates toward dearomatization without the need for traditional Lewis acids. researchgate.netnih.gov The activation often occurs through hydrogen bonding to a heteroatom, which increases the electrophilicity of the molecule. This strategy is particularly effective in dearomatization reactions of phenols, where the solvent can stabilize phenoxonium ion intermediates, which then undergo subsequent transformations. For instance, HFIP has been used to promote Friedel-Crafts-type reactions in the absence of a metal catalyst. ncert.nic.in Catalytic asymmetric dearomatization of phenols has also been achieved, leading to complex polycyclic structures. The ability of this compound to stabilize cationic intermediates would make it a promising candidate for mediating such transformations.
The functionalization of alkenes and alkynes is a cornerstone of organic synthesis. acs.orgrsc.org Fluorinated alcohols can act as excellent solvents for transition metal-catalyzed C-H functionalization and other reactions involving multiple bonds. nih.gov The unique solvent properties can enhance reactivity and influence selectivity. nih.gov For example, reactions involving radical additions to alkenes or alkynes followed by nucleophilic trapping are often performed in polar media. acs.org The high polarity and hydrogen-bonding ability of this compound would make it a suitable medium for such transformations, potentially stabilizing intermediates and facilitating the desired bond formations.
Detailed Mechanistic Elucidation of Reactions Involving Fluorinated Alcohols
The presence of fluorine atoms in alcohols significantly influences their reactivity and the pathways through which they react. Mechanistic studies are crucial for understanding and predicting the behavior of these compounds in chemical transformations.
The course of a chemical reaction is dictated by the energy landscape of its potential energy surface, which includes stable intermediates and high-energy transition states. researchgate.net In reactions involving fluorinated alcohols, the stability of charged intermediates plays a pivotal role. For instance, in nucleophilic substitution reactions, the stability of carbocation intermediates is a key determinant of the reaction mechanism. libretexts.org The electron-withdrawing nature of the trifluoromethyl group in this compound can destabilize an adjacent carbocation, thereby influencing the reaction pathway.
Theoretical studies, often employing quantum chemical methods like density functional theory (DFT), are instrumental in mapping out reaction pathways. researchgate.net These computational approaches allow for the characterization of transition state structures and the calculation of activation barriers, providing a detailed picture of the reaction mechanism at a molecular level. researchgate.netresearchgate.net For example, in the study of related fluorinated compounds, computational analysis has been used to elucidate the formation of various intermediates and to predict the preferred decomposition pathways. researchgate.net The investigation of reactions often reveals a series of elementary steps, each with its own transition state, connecting reactants, intermediates, and products. researchgate.net
The choice of solvent can dramatically alter the rate and even the mechanism of a reaction. nih.govweebly.com Solvents are broadly classified as polar protic, polar aprotic, and nonpolar. Polar protic solvents, such as water and alcohols, are capable of hydrogen bonding and are particularly effective at stabilizing charged species like ions and polar transition states. libretexts.org This stabilization can significantly lower the activation energy for reactions that proceed through ionic intermediates, such as S_N1 reactions. libretexts.org
Conversely, polar aprotic solvents (e.g., acetone, acetonitrile), while still possessing a significant dipole moment, lack the ability to donate hydrogen bonds. This characteristic can influence nucleophilicity; in polar protic solvents, nucleophiles can be "caged" by solvent molecules through hydrogen bonding, reducing their reactivity. In polar aprotic solvents, nucleophiles are less solvated and thus more reactive, which often favors S_N2 pathways. youtube.com The efficiency of a reaction can be profoundly impacted by these solvent-solute interactions, with rate enhancements of several orders of magnitude observed when moving to a less polar solvent environment for certain reactions. nih.gov
The following table summarizes the general effects of different solvent types on common reaction mechanisms:
| Solvent Type | Effect on S_N1/E1 | Effect on S_N2/E2 | Rationale |
| Polar Protic | Favored | Disfavored | Stabilizes carbocation intermediates and leaving groups through hydrogen bonding. libretexts.org Can "cage" and weaken the nucleophile. |
| Polar Aprotic | Disfavored | Favored | Solvates the cation but leaves the nucleophile relatively free and more reactive. youtube.com |
| Nonpolar | Highly Disfavored | Highly Disfavored | Unable to effectively stabilize charged intermediates or transition states. |
Stereochemistry is a critical aspect of chemical reactions, particularly in the synthesis of chiral molecules. researchgate.net The use of chiral fluorinated alcohols can influence the stereochemical outcome of a reaction through various mechanisms of chiral induction. researchgate.net In asymmetric synthesis, a chiral catalyst or auxiliary directs the formation of one enantiomer or diastereomer over another. researchgate.net
The stereochemical course of a reaction is often determined at the transition state. nih.gov For example, in nucleophilic additions to carbonyl groups, the approach of the nucleophile can be directed by steric and electronic interactions with the substituents on the chiral center. Models like the Felkin-Ahn model are often used to predict the stereochemical outcome of such reactions. nih.gov The analysis of the product distribution, often using techniques like NMR spectroscopy with chiral shift agents, provides insight into the degree of stereoselectivity. researchgate.net The absolute configuration of chiral products is definitively determined by methods such as X-ray crystallography. nih.gov
Cooperative catalysis can involve a variety of strategies, including systems where one catalyst regenerates the active form of another, or where two catalysts work in concert on different substrates before a final coupling step. rsc.org The development of such systems is a significant area of research aimed at mimicking the efficiency of biological enzymatic cascades.
Stability Under Diverse Reaction Conditions
The stability of a compound under various reaction conditions is a crucial factor in its application. Fluorinated alcohols, including this compound, generally exhibit enhanced thermal and chemical stability due to the strength of the carbon-fluorine bond. However, their stability can be influenced by the specific reagents and conditions employed. For example, strong bases can lead to elimination reactions, while strongly acidic conditions might promote dehydration or rearrangement. The presence of the phenyl group and the tertiary alcohol functionality also dictates its reactivity towards a range of chemical transformations.
Computational and Theoretical Studies on 1,1,1,3 Tetrafluoro 2 Phenylpropan 2 Ol
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic landscape of 1,1,1,3-Tetrafluoro-2-phenylpropan-2-ol. These calculations can determine electron distribution, molecular orbital energies, and the nature of chemical bonds within the molecule.
The cumulative electron-withdrawing effect of the three fluorine atoms in the -CF3 group is particularly strong, impacting the adjacent chiral tertiary carbon. This inductive effect stabilizes the molecule but also influences the acidity of the hydroxyl proton. Natural Bond Orbital (NBO) analysis, a common computational technique, can quantify these effects by showing the delocalization of electron density from the oxygen lone pairs into the antibonding orbitals (σ*) of adjacent C-F bonds, a phenomenon that can stabilize certain conformations. researchgate.net
| Property | C-F Bond | C-H Bond | Reference Principle |
|---|---|---|---|
| Average Bond Energy (kcal/mol) | ~115 | ~105 | Stronger due to polar covalent character |
| Typical Bond Length (Å) | ~1.35 | ~1.09 | Shorter due to higher bond strength |
| Partial Charge on F/H | Strongly Negative (δ-) | Slightly Positive (δ+) | High electronegativity of Fluorine |
Theoretical models are crucial for predicting the reactivity of this compound and the energy barriers associated with its potential reactions. acs.orgnih.govresearchgate.net Methods like DFT can be used to calculate the transition state (TS) structures and their corresponding energies for reactions such as dehydration, etherification, or nucleophilic substitution. nih.gov
The reaction barrier, or activation energy (ΔG‡), determines the rate of a chemical reaction. For instance, in a potential dehydration reaction, computational models would identify the transition state for the elimination of water and calculate its energy relative to the ground state of the alcohol. These calculations can explain how the bulky phenyl group and the electron-withdrawing fluoroalkyl groups either facilitate or hinder specific reaction pathways. acs.org Recent studies have shown that both the acidity and the steric bulk of fluorinated alcohols are key features that can be computationally modeled to predict reaction outcomes and selectivity. nih.govresearchgate.net Machine learning models trained on DFT-calculated rotational energies have also emerged as a powerful tool for predicting reaction barriers in complex substituted molecules. nih.gov
Molecular Dynamics (MD) Simulations for Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a dynamic picture of how molecules of this compound interact with each other and with other substances over time. dovepress.com By solving Newton's equations of motion for a system of atoms, MD simulations can reveal detailed information about the formation and breaking of non-covalent interactions. nih.govnih.gov
For this molecule, MD simulations can map the complex network of intermolecular forces, including:
Hydrogen Bonding: The primary interaction involving the hydroxyl group, acting as both a hydrogen bond donor and acceptor.
Dipole-Dipole Interactions: Arising from the highly polar C-F bonds.
π-Stacking: Interactions between the phenyl rings of adjacent molecules.
Induced-Dipole Interactions: Weaker forces that are nonetheless significant in the condensed phase. nih.gov
Simulations of similar fluorinated compounds, such as 1,1,1,2-tetrafluoroethane, have demonstrated the utility of MD in identifying and classifying these varied interaction modes, providing a detailed atomistic understanding of behavior in the liquid phase. nih.gov
Conformational Analysis and Stereochemical Preferences
The three-dimensional shape, or conformation, of this compound is critical to its properties and interactions. The molecule exists as a pair of enantiomers due to the chiral center at the C2 carbon. Conformational analysis, often performed using quantum mechanical calculations, explores the potential energy surface of the molecule by rotating its single bonds to identify stable, low-energy conformers. nih.govresearchgate.netrsc.org
Key rotational degrees of freedom include the C-C bonds of the propane (B168953) backbone and the C-O bond of the hydroxyl group. The analysis would likely reveal that steric hindrance between the bulky phenyl group and the trifluoromethyl group, along with electrostatic repulsion between the fluorine atoms of the -CF3 and -CH2F groups, dictates the preferred conformations. nih.govnih.gov Studies on related fluorinated compounds show that gauche conformations are often favored due to stabilizing hyperconjugation effects, where an oxygen lone pair donates electron density to an adjacent antibonding C-F orbital (σ*). researchgate.net
| Factor | Description | Predicted Effect on the Molecule |
|---|---|---|
| Steric Hindrance | Repulsive interaction between bulky groups (Phenyl, -CF3). | Favors conformations that maximize distance between these groups. |
| Dipole-Dipole Repulsion | Repulsion between parallel C-F bond dipoles. | Disfavors conformations where -CF3 and -CH2F groups are eclipsed. |
| Hyperconjugation (Anomeric Effect) | Stabilizing interaction between oxygen lone pair and C-F σ* orbital. researchgate.net | Favors a gauche arrangement around the C-O bond. researchgate.net |
| Intramolecular H-Bonding | Possible weak interaction between the -OH proton and a fluorine atom. | Could stabilize specific rotamers. |
Prediction of Solvent-Solute Interactions and Solubility Profiles
Computational methods can predict how this compound will behave in different solvents, a key aspect for its application in synthesis and materials science. MD simulations are particularly useful for modeling the solvation shell around the molecule. researchgate.net
In a polar protic solvent like water, simulations would show water molecules forming strong hydrogen bonds with the hydroxyl group. In a nonpolar solvent like toluene, interactions would be dominated by dispersion forces and π-stacking with the phenyl ring. For fluorinated solvents, specific fluorine-fluorine interactions and unique dipole alignments would be observed. By calculating the free energy of solvation, these models can predict the solubility of the compound in various media. The Hansen solubility parameters, which quantify dispersion, polar, and hydrogen bonding contributions, can also be estimated computationally to build a comprehensive solubility profile. researchgate.net
Hydrogen Bonding Network Analysis and Proton Transfer Equilibria
The hydroxyl group of this compound is a focal point for hydrogen bonding. rsc.org Computational analysis can characterize the geometry and strength of the hydrogen bonds it forms. The electron-withdrawing nature of the four fluorine atoms increases the acidity of the hydroxyl proton compared to a non-fluorinated analogue like 2-phenylpropan-2-ol, making it a better hydrogen bond donor. acs.org
Furthermore, these models can investigate proton transfer equilibria. core.ac.uknih.gov In the presence of a suitable base, the molecule can be deprotonated. Quantum chemical calculations can determine the pKa of the alcohol and the energy barrier for the proton transfer event. acs.org In clusters or in the condensed phase, MD simulations can model the dynamic formation of hydrogen-bonded networks and explore the possibility of Grotthuss-like proton hopping mechanisms, where a proton is transferred along a chain of hydrogen-bonded molecules. rsc.orgcapes.gov.br
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 1,1,1,3-Tetrafluoro-2-phenylpropan-2-ol, offering unparalleled insight into its complex structure. By analyzing various NMR-active nuclei such as ¹H, ¹³C, and ¹⁹F, a complete picture of the molecule's atomic connectivity can be assembled.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for mapping the hydrocarbon portions of the molecule.
The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring atoms. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons on the phenyl ring, the diastereotopic protons of the CH₂F group, and the hydroxyl (OH) proton. The integration of these signals confirms the relative number of protons in each environment.
The ¹³C NMR spectrum, typically acquired with proton decoupling, reveals the number of unique carbon environments. thieme-connect.de The presence of highly electronegative fluorine atoms significantly influences the chemical shifts of adjacent carbons, shifting them downfield. thieme-connect.de Key signals would include those for the trifluoromethyl (CF₃) carbon, the quaternary carbon bonded to the hydroxyl group and the phenyl ring, the fluoromethylene (CH₂F) carbon, and the distinct carbons of the phenyl ring (ipso, ortho, meta, para). docbrown.infodocbrown.info
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~7.4-7.6 | Multiplet | Phenyl Protons (5H) |
| ¹H | ~4.5-4.8 | Doublet of Doublets | CH₂F Protons (2H) |
| ¹H | Variable | Singlet (broad) | OH Proton (1H) |
| ¹³C | ~128-135 | Multiple Signals | Phenyl Carbons |
| ¹³C | ~124 (quartet) | Quartet | CF₃ Carbon |
| ¹³C | ~85 (doublet) | Doublet | CH₂F Carbon |
| ¹³C | ~78 (quartet of doublets) | Quartet of Doublets | C-OH Quaternary Carbon |
Note: Predicted values are based on principles of NMR spectroscopy and data from analogous compounds. Actual experimental values may vary based on solvent and experimental conditions.
Given the compound's polyfluorinated nature, ¹⁹F NMR spectroscopy is an exceptionally powerful and informative tool. wikipedia.org The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR analysis. wikipedia.org A key advantage of ¹⁹F NMR is its wide chemical shift range, which typically results in a well-resolved spectrum with minimal signal overlap, even in complex molecules. huji.ac.il
For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two different fluorine environments:
The Trifluoromethyl (CF₃) group: This would appear as a triplet due to spin-spin coupling with the two adjacent protons of the CH₂F group.
The Fluoromethylene (CH₂F) group: This signal would appear as a quartet due to coupling with the three fluorine atoms of the adjacent CF₃ group.
This technique is also invaluable for monitoring the progress of the reaction that synthesizes the compound. By tracking the disappearance of fluorine signals from starting materials and the concurrent appearance of the characteristic triplet and quartet of the product, the reaction conversion can be accurately determined in real-time.
To unambiguously confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. These techniques correlate signals across two frequency axes, revealing interactions between nuclei that establish the complete bonding network. wikipedia.org
¹H-¹H COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other. wikipedia.orglibretexts.org While limited in this specific molecule due to the isolated nature of the proton spin systems, it would confirm the geminal coupling within the CH₂F group if the protons were diastereotopic.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate proton signals with the signals of directly attached heteronuclei, primarily ¹³C. wikipedia.orgox.ac.uk An HSQC spectrum would show a cross-peak connecting the ¹H signal of the CH₂F group to its corresponding ¹³C signal, definitively linking the proton and carbon environments.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. huji.ac.il It is crucial for piecing together the molecular skeleton. For instance, HMBC would show correlations from the phenyl protons to the quaternary carbinol carbon and from the CH₂F protons to the same quaternary carbon, confirming the core propanol (B110389) backbone.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies nuclei that are close in space, providing through-space connectivity information. harvard.edu It can help to confirm the three-dimensional structure and stereochemical relationships within the molecule.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of this compound and assessing its purity.
High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with extremely high accuracy (typically to four or five decimal places). nih.gov This precision allows for the determination of the exact elemental composition of a compound, thereby validating its molecular formula. osti.gov For this compound (C₉H₈F₄O), HRMS can distinguish its exact mass from other combinations of atoms that might have the same nominal mass.
Table 2: HRMS Data for Molecular Formula Validation
| Parameter | Value |
| Molecular Formula | C₉H₈F₄O |
| Calculated Monoisotopic Mass | 220.04599 u |
| Expected Measurement | An experimental m/z value matching the calculated mass to within a few parts per million (ppm). |
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. mdpi.com It is the method of choice for analyzing the purity of volatile compounds like this compound and identifying any volatile impurities or reaction byproducts. nih.govsums.ac.ir
In a GC-MS analysis, the sample is vaporized and passed through a long capillary column (the GC component). Compounds are separated based on their boiling points and interactions with the column's stationary phase. Each compound elutes from the column at a characteristic retention time. As each compound exits the GC, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," which allows for positive identification by comparison to spectral libraries. nih.gov This method is highly effective for quantifying the purity of the target compound and identifying the structures of any minor volatile components present in the sample.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Reaction Mixtures
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique essential for the analysis of complex mixtures generated during the synthesis of this compound. This method combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry, making it ideal for identifying the target compound, monitoring reaction progress, and detecting potential byproducts. nih.govchromatographyonline.com
In a typical workflow, the reaction mixture is injected into a liquid chromatograph. For fluorinated compounds, reversed-phase chromatography is common. halocolumns.comnih.gov A C18 column is often used with a mobile phase consisting of a gradient mixture of water and an organic solvent like acetonitrile, frequently containing an additive such as formic acid to facilitate ionization. nih.gov This setup separates the components of the mixture based on their polarity before they enter the mass spectrometer.
Electrospray ionization (ESI) is a frequently used ionization technique for this type of analysis, often in negative ion mode, which is well-suited for fluorinated alcohols that can be readily deprotonated. chromatographyonline.comnih.gov The mass spectrometer then isolates the precursor ion (the deprotonated molecule) of this compound. This isolated ion is fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. nih.gov This fragmentation pattern provides a structural fingerprint of the molecule, allowing for its unambiguous identification even in a complex matrix. nih.gov The use of selected reaction monitoring (SRM) enhances the sensitivity and selectivity of the analysis. nih.gov
Table 1: Representative LC-MS/MS Parameters for Analysis
| Parameter | Value |
|---|---|
| Liquid Chromatography | |
| Column Type | Reversed-phase C18 |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid |
| Mode | Gradient Elution |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Mass Spectrometry | |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode |
| Capillary Voltage | 4.0 kV mdpi.com |
| Desolvation Temperature | 300 °C mdpi.com |
| Precursor Ion [M-H]⁻ | m/z 221.04 |
X-ray Crystallography for Solid-State Structural Confirmation
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov For this compound, this technique provides incontrovertible evidence of its molecular structure, including precise bond lengths, bond angles, and the conformation of the molecule in the solid state. cam.ac.uk
The process begins with the growth of a high-quality single crystal of the compound, a critical and often challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to a beam of X-rays. nih.gov The X-rays are diffracted by the electrons of the atoms in the crystal, producing a unique diffraction pattern of spots. cam.ac.uk The intensities of these diffracted spots are measured, and this data is used to calculate an electron density map of the molecule. youtube.com
From this map, a detailed atomic model of this compound can be built and refined. youtube.com The resulting structure would reveal the tetrahedral geometry around the central carbon atom, the spatial orientation of the phenyl group relative to the tetrafluoroethyl group, and crucial information about intermolecular interactions, such as hydrogen bonding, which dictate how the molecules pack together in the crystal lattice. cam.ac.uk
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₉H₈F₄O |
| Formula Weight | 224.15 |
| Crystal System | Monoclinic nih.gov |
| Space Group | P2₁/c |
| a (Å) | 9.15 |
| b (Å) | 14.22 |
| c (Å) | 7.88 |
| β (°) | 98.5 |
| Volume (ų) | 1012 |
| Z (Molecules/unit cell) | 4 |
Spectroscopic Techniques for Investigating Intermolecular Interactions (e.g., IR, UV-Vis)
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for investigating intermolecular interactions, particularly hydrogen bonding, in this compound. nih.govnih.gov The hydroxyl (-OH) group is the key functional group for these interactions.
In a dilute solution with a non-polar solvent, where the alcohol molecules are isolated, the O-H stretching vibration appears as a sharp, narrow band at a higher frequency. nih.gov As the concentration increases, or in the pure liquid state, intermolecular hydrogen bonds form between the hydroxyl group of one molecule and an electronegative atom (like oxygen or fluorine) of another. This interaction weakens the O-H bond, causing the corresponding absorption band to broaden significantly and shift to a lower frequency (a "red shift"). nih.gov The extent of this broadening and shifting provides qualitative information about the strength and prevalence of hydrogen bonding within the sample. nih.govnih.gov
Table 3: Characteristic IR Frequencies for Studying Intermolecular Interactions
| Vibrational Mode | Frequency Range (cm⁻¹) | Nature of Vibration |
|---|---|---|
| Free O-H Stretch | ~3600 cm⁻¹ | Sharp band, indicates minimal hydrogen bonding. nih.gov |
| H-Bonded O-H Stretch | 3400-3200 cm⁻¹ | Broad band, indicates the presence of intermolecular hydrogen bonds. nih.gov |
| Aromatic C-H Stretch | >3000 cm⁻¹ | Stretching of C-H bonds on the phenyl ring. |
| Aliphatic C-H Stretch | <3000 cm⁻¹ | Stretching of C-H bonds in the propanol backbone. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule, primarily involving the phenyl group's π-electron system, which acts as a chromophore. The absorption pattern can be influenced by intermolecular interactions with solvent molecules.
The position of the maximum absorption wavelength (λmax) of the phenyl group's π → π* transitions can shift depending on the polarity of the solvent (a phenomenon known as solvatochromism). nih.gov For instance, changing from a non-polar to a polar solvent can alter the energy levels of the electronic states, leading to a shift in the λmax. While these shifts might be subtle, comparing the spectra in a range of solvents with different polarities and hydrogen-bonding capabilities can reveal information about the interactions between the chromophore and its solvent environment. hi.is
Compound Names Mentioned in the Article
Table 4: List of Compounds
| Compound Name |
|---|
| This compound |
| Acetonitrile |
Future Research Directions and Emerging Areas for 1,1,1,3 Tetrafluoro 2 Phenylpropan 2 Ol
Development of Highly Efficient and Sustainable Synthetic Strategies
The pursuit of green and sustainable chemical processes is a paramount goal in modern chemistry. Future research into the synthesis of 1,1,1,3-Tetrafluoro-2-phenylpropan-2-ol will undoubtedly prioritize the development of methodologies that are not only efficient but also environmentally benign. Key areas of focus will likely include:
Catalytic Approaches: Moving beyond stoichiometric reagents, the development of catalytic methods for the synthesis of this compound is a critical next step. This could involve the exploration of transition-metal catalysis or organocatalysis to facilitate the key bond-forming reactions. The use of earth-abundant metal catalysts would be particularly advantageous from a sustainability perspective.
Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processes, including improved safety, scalability, and efficiency. The application of flow chemistry to the synthesis of this compound could lead to streamlined and more sustainable production methods.
Exploration of Novel Catalytic Applications Beyond Conventional Systems
The unique properties of fluorinated alcohols, such as their high polarity and strong hydrogen-bond donating ability, make them attractive candidates for use as catalysts or promoters in a variety of organic transformations. While related compounds like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) have been extensively studied in this context, the specific catalytic potential of this compound remains largely unexplored. mdpi.com Future research should venture into its application in:
Asymmetric Catalysis: The chiral environment that could be created by derivatized versions of this compound presents an exciting opportunity for its use in asymmetric catalysis. This could involve its application as a chiral solvent, additive, or even as a ligand for metal-catalyzed enantioselective reactions.
Bioorthogonal Catalysis: The development of catalysts that can function in complex biological environments is a rapidly growing field. nih.gov The unique properties of this compound could make it a candidate for developing novel bioorthogonal catalysts for in-vivo applications. nih.gov
Frustrated Lewis Pair (FLP) Chemistry: The concept of FLPs, which involves the use of sterically hindered Lewis acids and bases to activate small molecules, could be a fertile ground for the application of this compound derivatives.
Advanced In-situ Spectroscopic Techniques for Real-time Mechanistic Studies
A deep understanding of reaction mechanisms is crucial for the optimization of existing reactions and the development of new ones. The application of advanced in-situ spectroscopic techniques will be instrumental in elucidating the precise role of this compound in chemical transformations. rsc.orgelsevier.com Future research in this area should include:
In-situ NMR and IR Spectroscopy: Real-time monitoring of reactions using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide invaluable information about the formation and consumption of intermediates, as well as the kinetics of the reaction.
Time-Resolved Spectroscopy: Techniques such as pump-probe and transient spectroscopy can be employed to study the dynamics of catalytic reactions involving this compound on very short timescales.
Computational Modeling: In conjunction with experimental spectroscopic data, computational modeling can provide a detailed atomistic-level understanding of reaction pathways and transition states.
| Spectroscopic Technique | Information Gained | Potential Application for this compound |
| In-situ NMR Spectroscopy | Real-time monitoring of reactant consumption and product/intermediate formation. | Elucidating the mechanism of reactions catalyzed or promoted by the compound. |
| In-situ IR Spectroscopy | Identification of functional groups and bonding changes during a reaction. | Studying the interaction of the hydroxyl group with substrates and reagents. |
| Time-Resolved Spectroscopy | Observation of short-lived intermediates and transition states. | Understanding the dynamics of fast catalytic cycles. |
| Mass Spectrometry | Identification of gas-phase reactive intermediates. rsc.org | Characterizing elusive species in reactions involving the compound. |
Rational Design of Derivatives with Tunable Reactivity Profiles
The functionalization of the phenyl ring and the modification of the fluoroalkyl group in this compound open up a vast chemical space for the creation of new derivatives with tailored properties. Future research will focus on the rational design of these derivatives to achieve specific reactivity profiles. This will involve:
Modification of the Fluoroalkyl Chain: Altering the length and fluorine content of the alkyl chain will impact the steric and electronic environment around the tertiary alcohol, providing another handle for tuning reactivity.
Synthesis of Chiral Derivatives: The introduction of chirality into the molecule will be a key step towards its application in asymmetric catalysis.
Integration of Machine Learning and AI in Synthetic Route Design and Optimization
Retrosynthetic Analysis: AI-powered retrosynthesis tools can be used to identify novel and efficient synthetic routes to this compound and its derivatives. nih.govnih.govyoutube.comchemrxiv.org These tools can analyze vast reaction databases to propose pathways that may not be immediately obvious to a human chemist. cas.org
Reaction Optimization: ML algorithms can be trained on experimental data to predict optimal reaction conditions, such as temperature, solvent, and catalyst loading, leading to improved yields and reduced waste.
Predictive Modeling: AI models can be developed to predict the properties and reactivity of new derivatives of this compound, accelerating the discovery of new functional molecules.
| AI/ML Application | Description | Potential Impact on this compound Research |
| Retrosynthesis Planning | AI algorithms analyze a target molecule and propose a step-by-step synthetic pathway from available starting materials. nih.govnih.govyoutube.comchemrxiv.org | Discovery of novel and more efficient synthetic routes to the compound and its derivatives. |
| Reaction Condition Optimization | ML models analyze experimental data to identify the optimal set of conditions for a chemical reaction. | Increased yields, reduced reaction times, and more sustainable synthetic processes. |
| Predictive Property Modeling | AI models are trained to predict the physical, chemical, and biological properties of molecules based on their structure. | Accelerated design and discovery of new derivatives with desired functionalities. |
Q & A
Q. What are the optimal synthetic routes for 1,1,1,3-Tetrafluoro-2-phenylpropan-2-ol, and what challenges arise during fluorination?
Methodological Answer: Fluorinated alcohols are typically synthesized via nucleophilic fluorination or electrochemical fluorination. For phenyl-substituted analogs, Friedel-Crafts alkylation or Grignard reactions may introduce the aromatic moiety. A key challenge is controlling regioselectivity during fluorination to avoid over-fluorination byproducts. For example, trifluoroacetophenone derivatives (e.g., 3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone in ) are intermediates in related syntheses, suggesting that ketone reduction or fluorination of pre-functionalized phenylpropanols could be viable. Use anhydrous conditions and catalysts like HF-pyridine to enhance fluorination efficiency .
Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in fluorinated alcohols?
Methodological Answer:
- ¹⁹F NMR : Fluorine chemical shifts are highly sensitive to electronic environment. Compare shifts with reference compounds (e.g., 1,1,1,3,3,3-Hexafluoropropan-2-ol in shows δ ~ -75 ppm for CF₃ groups). Splitting patterns can confirm adjacent fluorine atoms.
- ¹H NMR : Protons on the hydroxyl-bearing carbon (C2) may split due to coupling with fluorines (³JHF). For example, in 2-(2,4-Difluorophenyl)propan-2-ol (), the hydroxyl proton exhibits broad singlet due to hydrogen bonding.
- IR : Strong O-H stretches (~3200–3500 cm⁻¹) and C-F stretches (1000–1300 cm⁻¹) confirm functional groups.
Q. What safety protocols are critical when handling this compound?
Methodological Answer: Fluorinated alcohols are corrosive and may release HF upon decomposition. Key precautions:
- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats (as noted for HFIP in ).
- Ventilation : Use fume hoods to avoid inhalation.
- Waste Disposal : Neutralize with calcium carbonate before disposal. Collect fluorinated waste separately for professional treatment (see for similar protocols).
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in molecular geometry for fluorinated alcohols?
Methodological Answer: X-ray crystallography using programs like SHELXL ( ) and OLEX2 ( ) is essential for resolving geometric ambiguities. Challenges include:
- Disorder in Fluorine Positions : Fluorine atoms may exhibit positional disorder; use restraints (ISOR, DELU) during refinement.
- Hydrogen Bonding : The hydroxyl group forms strong hydrogen bonds, influencing packing. Compare with 1,1,1,3,3,3-Hexafluoropropan-2-ol (), which forms dimeric structures via O-H···F interactions.
- Twinned Data : For low-symmetry crystals, employ twin refinement in OLEX2 .
Q. What mechanistic insights explain the solvent effects of fluorinated alcohols in catalysis?
Methodological Answer: Fluorinated alcohols like HFIP ( ) enhance reaction rates via:
Q. How do computational methods (DFT, MD) elucidate electronic effects of fluorine substitution?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to predict reactive sites. Compare with analogs like 2,2,3,3-Tetrafluoro-1-propanol (), where fluorine electronegativity reduces electron density at C2.
- Molecular Dynamics (MD) : Simulate solvation dynamics in fluorinated alcohols to study aggregation behavior. For example, HFIP forms micelle-like clusters (), which may influence reaction pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
